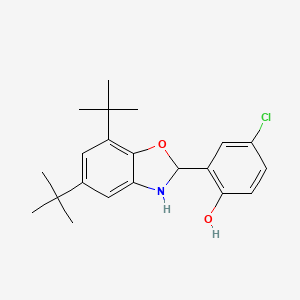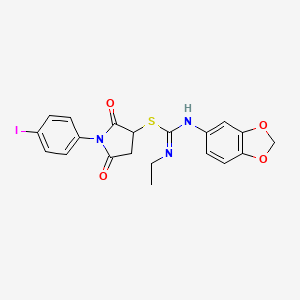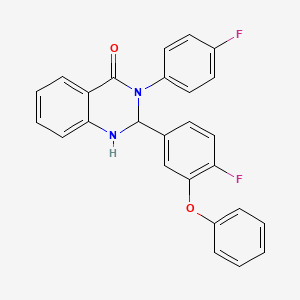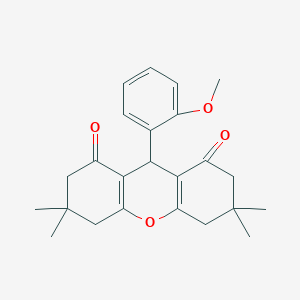
4-Chloro-2-(5,7-di-tert-butyl-2,3-dihydro-1,3-benzoxazol-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(5,7-di-tert-butyl-2,3-dihydro-1,3-benzoxazol-2-yl)phenol is a synthetic organic compound characterized by its unique structure, which includes a chloro-substituted phenol and a benzoxazole ring with tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(5,7-di-tert-butyl-2,3-dihydro-1,3-benzoxazol-2-yl)phenol typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring is synthesized by reacting 2-aminophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of tert-Butyl Groups: The tert-butyl groups are introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Chlorination: The final step involves the chlorination of the phenol ring using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(5,7-di-tert-butyl-2,3-dihydro-1,3-benzoxazol-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to remove the chloro group or reduce the benzoxazole ring using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dechlorinated or reduced benzoxazole derivatives.
Substitution: Formation of substituted phenols or benzoxazoles.
Scientific Research Applications
4-Chloro-2-(5,7-di-tert-butyl-2,3-dihydro-1,3-benzoxazol-2-yl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial or antifungal agent due to its phenolic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers, resins, and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(5,7-di-tert-butyl-2,3-dihydro-1,3-benzoxazol-2-yl)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in oxidative stress and inflammation.
Pathways: It may modulate pathways related to reactive oxygen species (ROS) production and inflammatory cytokine release, thereby exerting its antioxidant and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol: A benzotriazole-based UV absorber used in cosmetics and personal care products.
2,5-Di-tert-butyl-1,4-benzoquinone: An antibacterial compound isolated from marine Streptomyces species.
Uniqueness
4-Chloro-2-(5,7-di-tert-butyl-2,3-dihydro-1,3-benzoxazol-2-yl)phenol is unique due to its specific combination of a chloro-substituted phenol and a benzoxazole ring with tert-butyl groups
Properties
Molecular Formula |
C21H26ClNO2 |
|---|---|
Molecular Weight |
359.9 g/mol |
IUPAC Name |
4-chloro-2-(5,7-ditert-butyl-2,3-dihydro-1,3-benzoxazol-2-yl)phenol |
InChI |
InChI=1S/C21H26ClNO2/c1-20(2,3)12-9-15(21(4,5)6)18-16(10-12)23-19(25-18)14-11-13(22)7-8-17(14)24/h7-11,19,23-24H,1-6H3 |
InChI Key |
JXXYOLGVTGYMPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C2C(=C1)NC(O2)C3=C(C=CC(=C3)Cl)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Nitrophenyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11516938.png)
![3-(4-Amino-1,2,5-oxadiazol-3-yl)-5-{3-ethoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B11516947.png)
![4-{[(5-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]amino}benzoic acid](/img/structure/B11516961.png)


![(7E)-2-[(4-cyanobenzyl)sulfanyl]-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11516979.png)
![N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-(phenylsulfonyl)piperidine-4-carbohydrazide](/img/structure/B11516981.png)
![4-(4-ethylphenyl)-2,3',5'-triphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]](/img/structure/B11516992.png)
![4-fluoro-N'-[(E)-quinolin-7-ylmethylidene]benzohydrazide](/img/structure/B11516993.png)

![2-{[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11516995.png)
![Ethyl 2-benzenesulfonamido-3,3,3-trifluoro-2-[(5-methyl-1,2-oxazol-3-YL)amino]propanoate](/img/structure/B11517002.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-Nalpha-[(2-methylpropoxy)carbonyl]tryptophanamide](/img/structure/B11517003.png)
![5-{[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11517010.png)
